2-Propanamido-1,3-thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanamido-1,3-thiazole-5-sulfonyl chloride is a chemical compound with a molecular weight of 254.7 g/mol . This compound is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-Propanamido-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-propanamido-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
2-Propanamido-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized and reduced derivatives.
Coupling Reactions: The compound can participate in metal-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form complex molecular structures.
Scientific Research Applications
2-Propanamido-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms of action.
Industrial Applications: It is used in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propanamido-1,3-thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function . The thiazole ring provides additional binding interactions through hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
2-Propanamido-1,3-thiazole-5-sulfonyl chloride can be compared with other thiazole derivatives, such as:
1,3-thiazole-5-sulfonyl chloride: Similar in structure but lacks the propanamido group, which may affect its biological activity and reactivity.
2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride: Contains an acetylamino group instead of a propanamido group, leading to differences in chemical properties and applications.
The unique combination of the propanamido and sulfonyl chloride groups in this compound provides distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H7ClN2O3S2 |
---|---|
Molecular Weight |
254.7 g/mol |
IUPAC Name |
2-(propanoylamino)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S2/c1-2-4(10)9-6-8-3-5(13-6)14(7,11)12/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
BWXHXBUEGSRQQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.